molecular formula C6H5Br2N B181072 2,5-Dibromoaniline CAS No. 3638-73-1

2,5-Dibromoaniline

Cat. No.: B181072
CAS No.: 3638-73-1
M. Wt: 250.92 g/mol
InChI Key: WRTAZRGRFBCKBU-UHFFFAOYSA-N
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Description

2,5-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its use as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Scientific Research Applications

2,5-Dibromoaniline has several applications in scientific research:

Safety and Hazards

2,5-Dibromoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Mode of Action

It’s known that brominated anilines can participate in various chemical reactions due to the presence of the bromine atoms and the amino group . These groups can form bonds with other molecules, potentially altering their function.

Result of Action

It’s known that 2,5-dibromoaniline has been used in the synthesis of other compounds, such as 2,4,5-tribromoaniline .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromoaniline can be synthesized through the bromination of aniline. The process typically involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid or water. The reaction conditions, including temperature and the amount of bromine, are carefully controlled to ensure selective bromination at the 2nd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to ensure uniform distribution of bromine. The product is then purified through crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Coupling Reactions: Diazonium salts are used in the presence of a base.

Major Products:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitroanilines or nitrosoanilines.

    Coupling Products: Azo dyes.

Comparison with Similar Compounds

    2,4-Dibromoaniline: Similar structure but with bromine atoms at the 2nd and 4th positions.

    2,6-Dibromoaniline: Bromine atoms at the 2nd and 6th positions.

    3,5-Dibromoaniline: Bromine atoms at the 3rd and 5th positions.

Comparison:

Properties

IUPAC Name

2,5-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTAZRGRFBCKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80189908
Record name 2,5-Dibromoaniline
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Molecular Weight

250.92 g/mol
Source PubChem
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CAS No.

3638-73-1
Record name 2,5-Dibromoaniline
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Record name 2,5-Dibromoaniline
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Record name 2,5-Dibromoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,5-Dibromoaniline?

A1: this compound has the molecular formula C6H5Br2N and a molecular weight of 250.9 g/mol. Spectroscopic characterization methods like Fourier transform infrared, ultraviolet–visible, and X-ray photoelectron spectroscopy have been used to analyze the structure of this compound and its corresponding polymers. []

Q2: How does the presence of bromine atoms in this compound affect its polymerization behavior compared to aniline?

A2: Research indicates that the bromine atoms in this compound significantly influence its polymerization mechanism. While aniline polymers often follow a three-dimensional growth mechanism, this compound can exhibit both two-dimensional and three-dimensional growth depending on the synthesis conditions. [] This difference likely arises from steric hindrance and electronic effects introduced by the bromine substituents.

Q3: Can this compound be used to synthesize light-emitting polymers?

A3: Yes, this compound can be used as a building block for light-emitting polymers. For instance, researchers have synthesized polyfluorene derivatives incorporating this compound that exhibit fluorescence with promising quantum yields. [] These findings highlight the potential of this compound in developing novel optoelectronic materials.

Q4: What are the potential applications of polyphenylenes containing this compound?

A4: Polyphenylenes incorporating this compound have shown potential in various applications:

  • Electrochromic materials: Polyphenylenes with viologen side groups, derived from this compound, exhibit electrochromism, making them potentially useful in displays and smart windows. []
  • Self-doped polymers: The electron-accepting nature of viologen units within these polyphenylenes allows for self-doping, enhancing their electrical conductivity. [] This property opens avenues for applications in organic electronics.
  • Cross-linked polymers: The amine groups in this compound can be utilized for cross-linking reactions, leading to polymers with improved mechanical and thermal properties. [] This characteristic broadens their application potential in various fields.

Q5: What analytical methods are typically employed to characterize and quantify this compound?

A5: Common analytical techniques used for this compound characterization include:

  • Spectroscopy: Fourier transform infrared (FTIR), ultraviolet-visible (UV-Vis), and X-ray photoelectron spectroscopy (XPS) provide insights into the compound's structure and bonding. []

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